3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied in the literature . For instance, an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Chemical Reactions Analysis
The compound is likely to participate in cross-coupling reactions, as suggested by studies on similar compounds . Six new structures of this type have been synthesized .Scientific Research Applications
Photocatalyst-free Visible-light Triggered Amination
This compound has been used in photocatalyst-free, visible-light promoted, direct conversion of C (sp2)–H to C (sp2)–N method . This process involves nitrogen-centered radical generation, followed by the addition of arenes .
Detection of Primary Aromatic Amines
A thiadiazole-based covalent triazine framework nanosheet, which includes this compound, has been used for highly selective and sensitive primary aromatic amine detection among various amines .
Tuning Electronic Structures
The compound has been used to tune electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV . This is a significant step towards the rational design of new materials for electronic and optical applications .
Photovoltaic Applications
The compound has been used in the development of high-performance all-polymer solar cells . The study shows that these polymers are promising donor candidates for high-performance all-PSCs toward practical applications .
Cellular Imaging Applications
The compound has been used in the design of highly efficient red/near-infrared molecules for cellular imaging applications .
Organic Light-emitting Diodes
2,1,3-Benzothiadiazole (BT) and its derivatives, including this compound, are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes .
Fabrication of Smart Porous Materials
2,1,3-Benzothiadiazole (BTD) acid derivatives, including this compound, have emerged as versatile new building blocks for the fabrication of smart porous materials .
Improving Photovoltaic Performance
The continuous insertion of fluorine atoms into the repeating units of the benzothiadiazole conjugated polymer, which includes this compound, leads to the deepening of HOMO energy level, the increase of εr and the increase of charge mobility . This improves the efficiency of charge transfer and electron collection, thus improving the photovoltaic performance of BHJ-OPV .
Mechanism of Action
Target of Action
It is known that benzothiadiazole-based compounds are often used in the detection of primary aromatic amines .
Mode of Action
The compound interacts with its targets through a process known as static quenching. This involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and primary aromatic amines .
Biochemical Pathways
The compound’s ability to detect primary aromatic amines suggests it may interact with biochemical pathways involving these molecules .
Pharmacokinetics
The compound’s high stability, high porosity, and high fluorescence performance suggest it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in the detection of primary aromatic amines. It exhibits high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching .
properties
IUPAC Name |
5-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-25-21(29)27(16-7-3-2-4-8-16)19(22-25)15-6-5-11-26(13-15)20(28)14-9-10-17-18(12-14)24-30-23-17/h2-4,7-10,12,15H,5-6,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBFLHZUISYYPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=NSN=C4C=C3)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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